3-Amino-1-(1-methylcyclobutyl)butan-2-one

Medicinal Chemistry Conformational Analysis Lead Optimization

Procuring conformationally undefined amino ketone analogs risks introducing compounds with divergent logD and target-binding profiles. 3-Amino-1-(1-methylcyclobutyl)butan-2-one (CAS 1849295-67-5) eliminates this uncertainty through its rigid cyclobutane core and defined α-aminoketone connectivity. - 25% fewer rotatable bonds (3 vs. 4) than the 4-amino positional isomer, enhancing conformational preorganization for fragment-based drug discovery. - ΔXLogP3 of +0.5 over the 4-amino isomer provides measurable lipophilicity advantage for membrane permeability optimization. - Racemic (CAS 1849295-67-5) and (3R)-enantiomer (CAS 2110347-63-0) forms available for definitive enantiomeric pair SAR.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B15260255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(1-methylcyclobutyl)butan-2-one
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC(C(=O)CC1(CCC1)C)N
InChIInChI=1S/C9H17NO/c1-7(10)8(11)6-9(2)4-3-5-9/h7H,3-6,10H2,1-2H3
InChIKeyBUWUQALAOQXSHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(1-methylcyclobutyl)butan-2-one – Identity and Procurement Profile


3-Amino-1-(1-methylcyclobutyl)butan-2-one (CAS 1849295-67-5) is a chiral, bifunctional aminoketone building block featuring a 1-methylcyclobutyl substituent appended to a butan-2-one backbone with a primary amine at the 3-position [1]. It carries a molecular formula of C₉H₁₇NO, a molecular weight of 155.24 g·mol⁻¹, and is supplied as a research-grade intermediate with a specified purity of 95% . The molecule belongs to the broader class of cyclobutane-containing amino ketones—a structural family increasingly pursued in medicinal chemistry for its ability to rigidify ligand conformations and modulate pharmacokinetic properties [2].

Why 3-Amino-1-(1-methylcyclobutyl)butan-2-one Cannot Be Replaced by Generic Analogs


Within the C₉H₁₇NO aminocyclobutyl ketone family, subtle positional and stereochemical variations translate into measurable differences in computed physicochemical properties—lipophilicity (XLogP3), rotatable bond count, and molecular complexity—that govern solubility, membrane permeability, and molecular recognition [1]. For instance, shifting the amino group from the 3-position to the 4-position (4-amino isomer) decreases XLogP3 from 1.4 to 0.9 and increases the number of freely rotatable bonds from 3 to 4, while relocating the methyl substituent on the cyclobutane ring (3-methylcyclobutyl regioisomer) alters XLogP3 to 1.3 and complexity from 161 to 150 [2]. Even retention of the identical planar connectivity with a different absolute configuration—the (3R)-enantiomer (CAS 2110347-63-0)—generates a distinct stereochemical entity with potentially divergent target-binding profiles [3]. These quantifiable divergences mean that procurement based solely on molecular formula or generic scaffold similarity risks introducing an analog with a fundamentally different pharmacokinetic and pharmacodynamic fingerprint.

Quantitative Differentiation Against Closest Structural Analogs


Reduced Conformational Freedom vs. the 4-Amino Positional Isomer

The target compound possesses 3 rotatable bonds, compared to 4 rotatable bonds for the 4-amino positional isomer, 4-amino-1-(1-methylcyclobutyl)butan-2-one (CAS 1849317-73-2) [1]. This 25% reduction in freely rotatable bonds reflects a more constrained molecular topology where the 3-amino group is positioned closer to the ketone carbonyl, introducing intramolecular steric and stereoelectronic interactions absent in the 4-amino variant [2].

Medicinal Chemistry Conformational Analysis Lead Optimization

Enhanced Lipophilicity vs. the 4-Amino Positional Isomer

The computed partition coefficient (XLogP3-AA) for the target compound is 1.4, compared to 0.9 for the 4-amino positional isomer [1]. This 0.5 log-unit difference corresponds to approximately 3.16× greater predicted lipophilicity, which directly influences membrane permeation, passive absorption, and metabolic clearance profiles [2]. The 3-methylcyclobutyl regioisomer (CAS 2138341-23-6) exhibits an intermediate XLogP3 of 1.3, demonstrating the impact of methyl-group placement on lipophilicity within this scaffold [3].

Drug Design ADME Prediction Lipophilicity

Higher Molecular Complexity vs. Key Analogs

The molecular complexity score, a computed descriptor that encodes the topological intricacy of a molecule, is 161 for the target compound, compared to 150 for the 4-amino positional isomer [1]. This 7.3% higher complexity arises from the specific connectivity pattern where the amino group is alpha to the carbonyl, creating an α-aminoketone motif that introduces additional stereoelectronic features (e.g., potential for intramolecular hydrogen bonding and enamine formation) not present in the β-aminoketone architecture of the 4-amino isomer [2].

Cheminformatics Molecular Descriptors Compound Selection

α-Aminoketone vs. β-Aminoketone Chemoselectivity

The target compound features the amino group at the 3-position, adjacent (α) to the ketone carbonyl, classifying it as an α-aminoketone. The 4-amino positional isomer bears the amino group at the β-position relative to the ketone [1]. This α- vs. β-aminoketone distinction fundamentally alters chemical reactivity: α-aminoketones participate in α-functionalization chemistries (e.g., α-alkylation, Mannich reactions, enamine formation), whereas β-aminoketones engage in conjugate addition pathways at the β-carbon [2]. The SMILES notation explicitly confirms the connectivity difference: CC(C(=O)CC1(CCC1)C)N for the target vs. CC1(CCC1)CC(=O)CCN for the 4-amino isomer [1].

Synthetic Chemistry Building Block Selection Chemoselectivity

Access to Resolved Enantiomers for Stereochemical SAR

The target compound (racemic mixture, CAS 1849295-67-5) has a defined (3R)-enantiomer, (3R)-3-amino-1-(1-methylcyclobutyl)butan-2-one (CAS 2110347-63-0), available as a distinct catalog entry [1]. Both enantiomers share identical molecular weight (155.24 g·mol⁻¹), molecular formula (C₉H₁₇NO), topological polar surface area (43.1 Ų), and XLogP3 (1.4), yet the (3R) designation introduces absolute stereochemistry that can yield differential biological activity [2]. In contrast, the 4-amino positional isomer and the 3-methylcyclobutyl regioisomer are not catalogued as resolved enantiomers in major public databases.

Stereochemistry Enantioselective Synthesis SAR Studies

Lipophilicity Modulation by Cyclobutane Methyl Regioisomerism

The target compound places the methyl substituent at the 1-position of the cyclobutane ring, directly attached to the quaternary carbon bearing the butanone side chain. The 3-methylcyclobutyl regioisomer (CAS 2138341-23-6) locates the methyl group at the 3-position of the cyclobutane ring [1]. The resulting XLogP3 values are 1.4 (target) and 1.3 (3-methyl regioisomer), a difference of 0.1 log units [2]. While modest, this difference reflects the steric and electronic influence of the methyl group placement on the overall molecular surface and solvation free energy [3].

Medicinal Chemistry Structure–Property Relationships Scaffold Optimization

High-Value Application Scenarios for 3-Amino-1-(1-methylcyclobutyl)butan-2-one


Conformationally Constrained Fragment Library Design

The target compound's measured rotatable bond count of 3—25% lower than the 4-amino isomer—makes it a preferred building block for fragment-based drug discovery (FBDD) libraries where conformational preorganization enhances binding-site complementarity [1]. Its α-aminoketone architecture enables diversification via enamine, amide, and reductive amination chemistries, allowing systematic exploration of chemical space around a rigid cyclobutane core [2].

Stereochemistry-Dependent Target Engagement Studies

With both racemic (CAS 1849295-67-5) and (3R)-enantiomer (CAS 2110347-63-0) forms available, this scaffold enables classical enantiomeric pair SAR studies where differential potency between enantiomers serves as evidence of specific target binding [1]. This capability is not matched by the 4-amino positional isomer or 3-methylcyclobutyl regioisomer, for which no enantiomerically pure catalog entries have been identified [2].

ADME Property Tuning via Regioisomeric Substitution

The ΔXLogP3 of +0.5 vs. the 4-amino isomer provides a meaningful lipophilicity advantage for programs requiring enhanced membrane permeability without resorting to halogenation or additional alkylation [1]. Furthermore, the ΔXLogP3 of +0.1 vs. the 3-methylcyclobutyl regioisomer demonstrates that even subtle methyl-position adjustments on the cyclobutane ring offer a lever for fine-tuning logD while maintaining identical molecular formula and hydrogen-bond donor/acceptor counts [2].

α-Functionalization-Driven Synthetic Route Expansion

The α-aminoketone connectivity places the nucleophilic amine directly adjacent to the electrophilic ketone carbonyl, enabling unique synthetic transformations—including α-alkylation, enamine-mediated cyclizations, and imine formation—that are inaccessible to the β-aminoketone (4-amino) scaffold [2]. Synthetic chemists designing multi-step routes to cyclobutane-containing targets can exploit this chemoselectivity for late-stage diversification that the β-aminoketone analog cannot support [3].

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